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molecular formula C7H11NO2 B2995071 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile CAS No. 489432-33-9

5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile

Cat. No. B2995071
M. Wt: 141.17
InChI Key: IJVQRWPXBNGDTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09320739B2

Procedure details

Prepared from methyl 3-(tert-butyldimethylsilyloxy)-2,2-dimethylpropanoate (6 g, 24.39 mmol) according to the method described for 4-methyl-3-oxopentanenitrile Example XA Step 1. Purification via silica gel chromatography eluting with 33% ethyl acetate in petroleum ether afforded 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile as a yellow oil (1 g, 29%). 1H NMR (300 MHz, CDCl3) δ 3.76 (s, 2H), 3.61 (s, 2H), 1.19 (s, 6H).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Si]([O:8][CH2:9][C:10]([CH3:16])([CH3:15])[C:11]([O:13]C)=O)(C(C)(C)C)(C)C.CC(C)C(=O)[CH2:20][C:21]#[N:22]>>[OH:8][CH2:9][C:10]([CH3:15])([CH3:16])[C:11](=[O:13])[CH2:20][C:21]#[N:22]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCC(C(=O)OC)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(CC#N)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification via silica gel chromatography
WASH
Type
WASH
Details
eluting with 33% ethyl acetate in petroleum ether

Outcomes

Product
Name
Type
product
Smiles
OCC(C(CC#N)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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